LP 12 hydrochloride

Descripción

Propiedades

IUPAC Name |

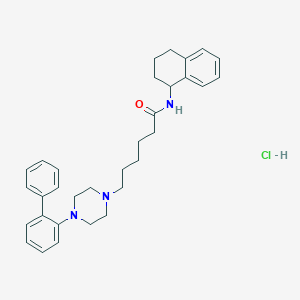

6-[4-(2-phenylphenyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H39N3O.ClH/c36-32(33-30-18-11-15-26-14-6-7-16-28(26)30)20-5-2-10-21-34-22-24-35(25-23-34)31-19-9-8-17-29(31)27-12-3-1-4-13-27;/h1,3-4,6-9,12-14,16-17,19,30H,2,5,10-11,15,18,20-25H2,(H,33,36);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNDUOTNYUWDFKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)NC(=O)CCCCCN3CCN(CC3)C4=CC=CC=C4C5=CC=CC=C5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601018117 | |

| Record name | LP 12 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601018117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185136-22-4 | |

| Record name | LP 12 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601018117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of LP-12 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

LP-12 hydrochloride is a potent and selective agonist for the serotonin 7 (5-HT7) receptor, a G-protein coupled receptor implicated in a variety of physiological processes within the central nervous system and periphery. This document provides a comprehensive overview of the mechanism of action of LP-12 hydrochloride, detailing its receptor binding profile, downstream signaling cascades, and functional effects. Quantitative data from key studies are presented in tabular format for clarity. Detailed experimental protocols for the characterization of LP-12 hydrochloride and the visualization of its signaling pathways are also provided to facilitate further research and development.

Introduction

The 5-HT7 receptor is the most recently identified member of the serotonin receptor family and has garnered significant interest as a therapeutic target for a range of disorders, including those affecting mood, cognition, and circadian rhythms. LP-12 hydrochloride has emerged as a valuable research tool for elucidating the physiological roles of the 5-HT7 receptor due to its high affinity and selectivity. Understanding the precise mechanism by which LP-12 hydrochloride exerts its effects is crucial for the development of novel therapeutics targeting this receptor.

Receptor Binding Profile of LP-12 Hydrochloride

LP-12 hydrochloride exhibits high-affinity binding to the 5-HT7 receptor and displays significant selectivity over other serotonin and dopamine receptor subtypes. The binding affinity is typically determined through radioligand binding assays.

Data Presentation: Receptor Binding Affinity

| Receptor | Ki (nM) | Reference |

| 5-HT7 | 0.13 | [1][2] |

| 5-HT1A | 60.9 | [1][2] |

| 5-HT2A | >1000 | [1][2] |

| D2 | 224 | [1][2] |

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Signaling Pathways Activated by LP-12 Hydrochloride

Upon binding to the 5-HT7 receptor, LP-12 hydrochloride initiates a cascade of intracellular signaling events. The 5-HT7 receptor is primarily coupled to two major G-protein pathways: the Gs pathway and the G12 pathway.

The Gs-cAMP-PKA Pathway

The canonical signaling pathway for the 5-HT7 receptor involves its coupling to the stimulatory G-protein, Gs. This activation leads to the stimulation of adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors and other kinases, leading to the activation of pathways such as the Extracellular signal-regulated kinase (ERK) and Protein Kinase B (Akt) pathways.

The G12-Rho Pathway

In addition to the Gs pathway, the 5-HT7 receptor can also couple to the G12 G-protein. This interaction leads to the activation of small GTPases of the Rho family, such as RhoA and Cdc42. Activation of these GTPases plays a crucial role in regulating the actin cytoskeleton, thereby influencing cell morphology, migration, and neurite outgrowth.

Functional Effects of LP-12 Hydrochloride

The activation of the 5-HT7 receptor by LP-12 hydrochloride leads to various functional outcomes, which have been characterized in in vitro and in vivo models.

Smooth Muscle Relaxation

LP-12 hydrochloride has been shown to induce the relaxation of substance P-induced contractions in the guinea pig ileum. This effect is likely mediated by the increase in intracellular cAMP levels in smooth muscle cells, leading to the activation of protein kinases that promote relaxation.

Data Presentation: Functional Activity

| Assay | Parameter | Value | Reference |

| Guinea Pig Ileum Contraction | EC50 | 1.77 µM |

EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of LP-12 hydrochloride.

Radioligand Binding Assay

This protocol is a general method for determining the binding affinity (Ki) of a test compound for a target receptor.

Objective: To determine the Ki of LP-12 hydrochloride for the 5-HT7, 5-HT1A, 5-HT2A, and D2 receptors.

Materials:

-

Cell membranes expressing the receptor of interest.

-

Radioligand specific for the target receptor (e.g., [3H]-SB-269970 for 5-HT7).

-

LP-12 hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of LP-12 hydrochloride.

-

In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at its Kd value), and varying concentrations of LP-12 hydrochloride.

-

For determining non-specific binding, a high concentration of a known non-labeled ligand for the target receptor is added to separate wells.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

The IC50 value (the concentration of LP-12 that inhibits 50% of the specific binding of the radioligand) is calculated from the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Guinea Pig Ileum Contraction Assay

This protocol is a general method for assessing the functional activity of a compound on smooth muscle tissue.

Objective: To determine the EC50 of LP-12 hydrochloride for the relaxation of substance P-induced contractions in guinea pig ileum.

Materials:

-

Male guinea pigs.

-

Krebs-Henseleit solution (physiological salt solution).

-

Substance P.

-

LP-12 hydrochloride.

-

Organ bath system with isometric force transducers.

-

Data acquisition system.

Procedure:

-

Humanely euthanize a guinea pig and dissect a segment of the terminal ileum.

-

Mount a segment of the ileum in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

-

Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for a period of time (e.g., 60 minutes).

-

Induce a stable contraction of the ileum by adding a submaximal concentration of Substance P.

-

Once a stable contraction is achieved, add cumulative concentrations of LP-12 hydrochloride to the organ bath.

-

Record the relaxation of the smooth muscle at each concentration of LP-12 hydrochloride.

-

The relaxation is expressed as a percentage of the maximal relaxation possible.

-

The EC50 value is calculated by plotting the percentage of relaxation against the log concentration of LP-12 hydrochloride and fitting the data to a sigmoidal dose-response curve.

Conclusion

LP-12 hydrochloride is a potent and selective 5-HT7 receptor agonist that activates both Gs- and G12-mediated signaling pathways. Its well-defined pharmacological profile makes it an invaluable tool for investigating the physiological and pathophysiological roles of the 5-HT7 receptor. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working to advance our understanding of 5-HT7 receptor pharmacology and to develop novel therapeutics targeting this receptor. Further research is warranted to fully elucidate the therapeutic potential of targeting the 5-HT7 receptor with agonists like LP-12 hydrochloride.

References

LP-12 Hydrochloride: A Technical Guide to its High-Affinity Binding at the 5-HT7 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of LP-12 hydrochloride, a potent and selective agonist for the serotonin 5-HT7 receptor. The document details its binding affinity, selectivity over other receptors, the experimental protocols used for these determinations, and the key signaling pathways associated with 5-HT7 receptor activation.

Core Quantitative Data

LP-12 hydrochloride demonstrates nanomolar affinity for the 5-HT7 receptor, establishing it as a highly potent agonist. Its selectivity profile is critical for its utility as a research tool and a potential therapeutic agent. The following table summarizes the key binding affinity data for LP-12 hydrochloride.

| Receptor | K_i_ (nM) |

| 5-HT7 | 0.13 [1] |

| D2 | 224[1] |

| 5-HT1A | 60.9[1] |

| 5-HT2A | >1000[1] |

Table 1: Binding Affinities (K_i_) of LP-12 Hydrochloride at Various Receptors.

Experimental Protocols

The determination of the binding affinity of LP-12 hydrochloride for the 5-HT7 receptor is typically achieved through competitive radioligand binding assays. This technique measures the ability of the unlabeled compound (LP-12) to displace a radiolabeled ligand from the receptor.

Radioligand Binding Assay for 5-HT7 Receptor

Objective: To determine the binding affinity (K_i_) of LP-12 hydrochloride for the 5-HT7 receptor.

Materials:

-

Receptor Source: Cell membranes prepared from a cell line stably expressing the human 5-HT7 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: A high-affinity 5-HT7 receptor radioligand, such as [³H]5-CT (5-carboxamidotryptamine) or [³H]SB-269970.

-

Test Compound: LP-12 hydrochloride, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution for serial dilutions.

-

Assay Buffer: Typically 50 mM Tris-HCl, 10 mM MgCl₂, and 0.5 mM EDTA, at a pH of 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail: A liquid cocktail suitable for detecting the radioisotope used.

-

Instrumentation: A liquid scintillation counter for measuring radioactivity, and a filtration apparatus (cell harvester).

Procedure:

-

Membrane Preparation: The cell membranes expressing the 5-HT7 receptor are thawed and resuspended in the assay buffer to a specific protein concentration.

-

Assay Setup: The assay is typically performed in 96-well plates. Each well contains a mixture of the cell membranes, the radioligand at a fixed concentration (usually at or below its K_d_ value), and varying concentrations of LP-12 hydrochloride.

-

Determination of Total and Non-specific Binding:

-

Total Binding: Wells containing only the cell membranes and the radioligand.

-

Non-specific Binding: Wells containing the cell membranes, the radioligand, and a high concentration of a known, non-radioactive 5-HT7 receptor ligand (e.g., 5-CT) to saturate the receptors.

-

-

Incubation: The plates are incubated at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Filtration: Following incubation, the contents of each well are rapidly filtered through glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The amount of specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of LP-12 hydrochloride that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The K_i_ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation:

K_i_ = IC₅₀ / (1 + [L]/K_d_)

where [L] is the concentration of the radioligand and K_d_ is the dissociation constant of the radioligand for the receptor.

Signaling Pathways and Experimental Workflow

The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that primarily signals through two main pathways: the canonical Gs-adenylyl cyclase pathway and the G12-Rho pathway.[2]

5-HT7 Receptor Signaling Pathways

Activation of the 5-HT7 receptor by an agonist like LP-12 initiates a conformational change in the receptor, leading to the activation of heterotrimeric G proteins.

-

Gs-Protein Pathway: The activated Gαs subunit stimulates adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP).[2][3] cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.[2]

-

G12-Protein Pathway: The 5-HT7 receptor can also couple to G12 proteins.[2] Activation of the Gα12 subunit leads to the activation of small GTPases of the Rho family, such as RhoA and Cdc42.[2][4] This pathway is involved in the regulation of the actin cytoskeleton, influencing processes like neurite outgrowth and cell morphology.[2]

Experimental Workflow for Binding Affinity Determination

The logical flow of a competitive radioligand binding assay to determine the K_i_ of LP-12 is illustrated below.

References

LP-12 Hydrochloride: A Technical Profile on Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the selectivity profile of LP-12 hydrochloride, a potent agonist for the 5-HT7 receptor. The focus is on its comparative binding affinity versus the Dopamine D2, Serotonin 5-HT1A, and Serotonin 5-HT2A receptors. This document outlines the quantitative binding data, the experimental methodologies used for its determination, and the relevant signaling pathways of the compared receptors.

Core Data Presentation: Binding Affinity Profile

LP-12 hydrochloride demonstrates high selectivity for the 5-HT7 receptor, with significantly lower affinity for the D2, 5-HT1A, and 5-HT2A receptors. The binding affinity is quantified by the inhibition constant (Ki), which represents the concentration of a ligand that will bind to half the available receptors at equilibrium. A lower Ki value indicates a higher binding affinity.

The compound is identified as a potent and selective 5-HT7 receptor agonist.[1][2] Its selectivity is established by comparing its Ki value at the 5-HT7 receptor to those at other receptors, including D2, 5-HT1A, and 5-HT2A.[1][2][3]

| Receptor | LP-12 Hydrochloride Ki (nM) | Reference |

| 5-HT7 | 0.13 | [1][2][3] |

| 5-HT1A | 60.9 | [1][2] |

| D2 | 224 | [1][2][3] |

| 5-HT2A | >1000 | [1][2][3] |

Note: Some variability in reported Ki values exists across different sources. For instance, one source reports a Ki of 0.22 nM for 5-HT7, 52.7 nM for 5-HT1A, 7.3 nM for D2, and 326 nM for 5-HT2A[4]. Another reports a Ki of 1464 nM for 5-HT2A[5]. The data presented in the table reflects the most frequently cited values.

The selectivity can be expressed as a ratio of Ki values. LP-12 hydrochloride is approximately 468-fold more selective for the 5-HT7 receptor than for the 5-HT1A receptor, 1723-fold more selective than for the D2 receptor, and demonstrates even greater selectivity over the 5-HT2A receptor.[5]

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities (Ki values) for LP-12 hydrochloride is typically performed using competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (the "competitor," e.g., LP-12) to displace a radiolabeled ligand that is known to bind with high affinity to the target receptor.

Membrane Preparation

-

Source: Tissues or cultured cells expressing the receptor of interest (e.g., CHO cells transfected with human D2, 5-HT1A, or 5-HT2A receptor cDNA) are used.

-

Homogenization: Cells or tissues are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM EDTA, pH 7.4) often containing protease inhibitors to prevent protein degradation.

-

Centrifugation: The homogenate undergoes centrifugation at low speed to remove large debris. The resulting supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Washing & Storage: The membrane pellet is washed and resuspended in a fresh buffer. For storage, membranes are often resuspended in a buffer containing a cryoprotectant (like 10% sucrose), aliquoted, and stored at -80°C until use.[6] A protein assay (e.g., BCA assay) is performed to determine the protein concentration of the membrane preparation.[6]

Competitive Binding Assay

-

Assay Setup: The assay is typically conducted in 96-well plates in a final volume of 250 µL.[6]

-

Components: Each well contains:

-

The membrane preparation (containing the target receptor).

-

A fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2, [³H]-8-OH-DPAT for 5-HT1A, [³H]-Ketanserin for 5-HT2A). The radioligand concentration is usually set at or near its dissociation constant (Kd) for the receptor.

-

Varying concentrations of the unlabeled competitor compound (LP-12 hydrochloride).

-

-

Incubation: The plates are incubated (e.g., for 60 minutes at 30°C) to allow the binding to reach equilibrium.[6]

-

Separation: After incubation, the bound radioligand must be separated from the free (unbound) radioligand. This is achieved by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters).[6] The filters trap the membranes with the bound radioligand, while the free radioligand passes through.

-

Washing: The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.[6]

Data Acquisition and Analysis

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[6]

-

Controls:

-

Total Binding: Measured in wells containing only membranes and radioligand.

-

Non-specific Binding: Measured in wells containing membranes, radioligand, and a high concentration of a known, non-radioactive drug that saturates the target receptors. This determines the amount of radioligand that binds to components other than the specific receptor.

-

-

Calculation:

-

Specific Binding: Calculated by subtracting non-specific binding from total binding.

-

IC50 Determination: The data are plotted as specific binding versus the log concentration of the competitor (LP-12). A non-linear regression analysis is used to fit a sigmoidal curve and determine the IC50 value (the concentration of LP-12 that displaces 50% of the specific binding of the radioligand).

-

Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6]

-

Mandatory Visualizations

Logical Relationship Diagram

LP-12 Hydrochloride binding affinity profile.

Experimental Workflow Diagram

Workflow for a competitive radioligand binding assay.

Signaling Pathway Diagrams

Dopamine D2, Serotonin 5-HT1A, and Serotonin 5-HT2A receptors are all G-protein coupled receptors (GPCRs) but trigger distinct intracellular signaling cascades.

Dopamine D2 Receptor Signaling Pathway

The D2 receptor is a member of the D2-like family of dopamine receptors. It primarily couples to the Gi/o class of G-proteins.[5][7][8]

D2 receptor Gi-coupled inhibitory pathway.

Serotonin 5-HT1A Receptor Signaling Pathway

Similar to the D2 receptor, the 5-HT1A receptor also couples to inhibitory Gi/o proteins.[1][9][10] Its activation leads to the inhibition of adenylyl cyclase and the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels.[2]

5-HT1A receptor Gi-coupled inhibitory pathways.

Serotonin 5-HT2A Receptor Signaling Pathway

In contrast to the D2 and 5-HT1A receptors, the 5-HT2A receptor is coupled to the Gq/G11 family of G-proteins.[3] Activation of this pathway leads to an increase in intracellular calcium.

5-HT2A receptor Gq-coupled excitatory pathway.

References

- 1. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 4. jneurosci.org [jneurosci.org]

- 5. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-HT1A receptor-mediated phosphorylation of extracellular signal-regulated kinases (ERK1/2) is modulated by regulator of G protein signaling protein 19 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-HT1A receptor-mediated phosphorylation of extracellular signal-regulated kinases (ERK1/2) is modulated by regulator of G protein signaling protein 19 - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Synthesis of LP-12 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic route to LP-12 hydrochloride (4-(2-methoxyphenyl)-N-(3-phenoxyphenyl)piperidine-1-carboximidamide hydrochloride), a compound of interest in pharmaceutical research. The synthesis is presented as a multi-step process, commencing with the preparation of two key intermediates: 4-(2-methoxyphenyl)piperidine and N-(3-phenoxyphenyl)guanidine. This document details the proposed experimental protocols for the synthesis of these intermediates and their subsequent coupling to form the final product, followed by conversion to its hydrochloride salt. Quantitative data from analogous reactions found in the literature are summarized, and relevant reaction mechanisms and experimental workflows are visualized using DOT language diagrams.

Introduction

LP-12 is a small molecule featuring a substituted piperidine core linked to a diaryl guanidine moiety. The synthesis of such molecules requires a strategic approach, typically involving the separate construction of key structural fragments followed by a convergent coupling step. This guide outlines a feasible synthetic pathway based on established chemical principles and analogous procedures reported in the scientific literature.

Proposed Synthetic Pathway

The proposed synthesis of LP-12 hydrochloride is a three-stage process, as illustrated in the workflow diagram below. The initial stages focus on the independent synthesis of the piperidine and guanidine building blocks, which are then coupled in the final stage.

LP-12 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

LP-12 hydrochloride is a potent and selective serotonin 5-HT7 receptor agonist. This technical guide provides a comprehensive overview of its chemical properties, pharmacological profile, and the experimental methodologies used to characterize its activity. Detailed information on its signaling pathways and relevant experimental workflows is presented to support further research and drug development efforts.

Chemical and Physical Properties

LP-12 hydrochloride, with the chemical name 4-(2-Diphenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-piperazinehexanamide hydrochloride, is a synthetic compound that has been instrumental in studying the function of the 5-HT7 receptor. Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1185136-22-4 | [1] |

| Molecular Weight | 518.13 g/mol (anhydrous basis) | [2][3] |

| Molecular Formula | C₃₂H₃₉N₃O·HCl | [2] |

| Synonym | 4-(2-Diphenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-piperazinehexanamide hydrochloride | [2] |

Pharmacological Profile

LP-12 is a high-affinity agonist for the 5-HT7 receptor. Its selectivity has been established through radioligand binding assays, demonstrating significantly lower affinity for other serotonin receptor subtypes and the dopamine D2 receptor.

| Receptor | Kᵢ (nM) |

| 5-HT₇ | 0.13 |

| 5-HT₁ₐ | 60.9 |

| 5-HT₂ₐ | 1464 |

| D₂ | 224 |

These values indicate that LP-12 is approximately 468-fold more selective for the 5-HT7 receptor over the 5-HT1A receptor, over 11,000-fold more selective over the 5-HT2A receptor, and over 1,700-fold more selective over the D2 receptor.[3]

Signaling Pathways

The 5-HT7 receptor, a G-protein coupled receptor (GPCR), primarily signals through two main pathways upon activation by an agonist such as LP-12.

Gαs-cAMP Pathway

The canonical signaling pathway involves the coupling of the 5-HT7 receptor to a stimulatory G protein (Gαs). This activation leads to the stimulation of adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to diverse cellular responses.

Gα₁₂-RhoGTPase Pathway

The 5-HT7 receptor can also couple to the Gα₁₂ protein. Activation of this pathway stimulates Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate small GTPases of the Rho family, such as RhoA and Cdc42. These GTPases are key regulators of the actin cytoskeleton and are involved in processes such as cell motility, neurite outgrowth, and synaptic plasticity.

References

- 1. Structure-affinity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a new class of 5-hydroxytryptamine7 receptor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Document: Structure-activity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides, a class of 5-HT7 receptor ag... - ChEMBL [ebi.ac.uk]

LP-12 Hydrochloride: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

LP-12 hydrochloride is a potent and highly selective agonist for the serotonin 7 (5-HT7) receptor, a G-protein coupled receptor implicated in a variety of central nervous system functions. Since its initial description, LP-12 has become a valuable pharmacological tool for elucidating the physiological roles of the 5-HT7 receptor and a lead compound for the development of novel therapeutics targeting neuropsychiatric and neurological disorders. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of LP-12 hydrochloride, with a focus on quantitative data, detailed experimental protocols, and visualization of key biological pathways and experimental workflows.

Discovery and Initial Characterization

LP-12 hydrochloride, chemically known as 4-(2-Diphenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-piperazinehexanamide hydrochloride, was first described by a research group led by Marcello Leopoldo. The discovery was part of a systematic structure-activity relationship (SAR) study of a series of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides aimed at identifying potent and selective 5-HT7 receptor ligands.

Synthesis

The synthesis of LP-12 hydrochloride involves a multi-step process. A key final step is the coupling of 6-(4-(2-biphenyl)piperazin-1-yl)hexanoic acid with 1,2,3,4-tetrahydronaphthalen-1-amine, followed by conversion to the hydrochloride salt.

Experimental Protocol: Synthesis of LP-12 Hydrochloride

-

Step 1: Synthesis of 6-(4-(2-biphenyl)piperazin-1-yl)hexanoic acid: A mixture of 1-(2-biphenyl)piperazine, 6-bromohexanoic acid, and a suitable base (e.g., potassium carbonate) in an appropriate solvent (e.g., acetonitrile) is heated under reflux. After completion of the reaction, the product is isolated and purified.

-

Step 2: Amide Coupling: The resulting carboxylic acid from Step 1 is activated, for example using a carbodiimide reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS). The activated acid is then reacted with 1,2,3,4-tetrahydronaphthalen-1-amine in an inert solvent (e.g., dichloromethane or dimethylformamide) to form the amide bond.

-

Step 3: Salt Formation: The free base of LP-12 is dissolved in a suitable solvent (e.g., diethyl ether or methanol) and treated with a solution of hydrochloric acid in the same or a miscible solvent to precipitate LP-12 as its hydrochloride salt. The solid is then collected by filtration and dried.

In Vitro Pharmacology

The initial pharmacological characterization of LP-12 focused on its binding affinity and functional activity at the 5-HT7 receptor and its selectivity against other relevant receptors.

Table 1: In Vitro Pharmacological Profile of LP-12 Hydrochloride

| Parameter | Receptor | Value | Assay Type |

| Binding Affinity (Ki) | 5-HT7 | 0.13 nM[1] | Radioligand Binding Assay |

| 5-HT1A | 60.9 nM[1] | Radioligand Binding Assay | |

| 5-HT2A | >1000 nM[1] | Radioligand Binding Assay | |

| D2 | 224 nM[1] | Radioligand Binding Assay | |

| Functional Activity (EC50) | 5-HT7 | Not consistently reported | cAMP Accumulation Assay |

Experimental Protocol: Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of LP-12 for the 5-HT7 receptor.

-

Materials: Cell membranes prepared from cells stably expressing the human 5-HT7 receptor (e.g., HEK293 or CHO cells), radioligand (e.g., [3H]5-CT), unlabeled LP-12 hydrochloride, binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4), glass fiber filters, and a scintillation counter.

-

Procedure:

-

In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of LP-12 hydrochloride.

-

Include control wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a known 5-HT7 ligand, such as serotonin).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of LP-12 and determine the IC50 value (the concentration of LP-12 that inhibits 50% of specific radioligand binding).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

-

Experimental Protocol: cAMP Accumulation Assay

-

Objective: To determine the functional potency (EC50) of LP-12 as a 5-HT7 receptor agonist.

-

Materials: Intact cells expressing the 5-HT7 receptor, stimulation buffer (e.g., DMEM containing a phosphodiesterase inhibitor like IBMX), LP-12 hydrochloride, and a commercial cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

Procedure:

-

Seed the cells in a multi-well plate and allow them to attach overnight.

-

Replace the culture medium with stimulation buffer containing varying concentrations of LP-12 hydrochloride.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Plot the cAMP concentration as a function of the LP-12 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Preclinical Development and Therapeutic Potential

LP-12 has been investigated in several preclinical models for its potential therapeutic applications, primarily in the areas of neuropathic pain and neuroprotection.

Neuropathic Pain

Studies have explored the analgesic effects of LP-12 in rodent models of neuropathic pain, such as the spinal nerve ligation model.

Experimental Protocol: In Vivo Analgesia Assessment (Spinal Nerve Ligation Model)

-

Objective: To evaluate the analgesic effect of LP-12 on mechanical allodynia in a mouse model of neuropathic pain.

-

Animal Model: Adult male C57BL/6 mice.

-

Procedure:

-

Induction of Neuropathy: Surgically ligate the L5 spinal nerve to induce mechanical allodynia.

-

Drug Administration: After a post-operative recovery period and confirmation of allodynia, administer LP-12 hydrochloride (e.g., 1-10 mg/kg, intraperitoneally) or vehicle control.

-

Behavioral Testing: Assess mechanical allodynia at various time points after drug administration using von Frey filaments. The withdrawal threshold of the paw is measured.

-

Data Analysis: Compare the paw withdrawal thresholds between the LP-12-treated and vehicle-treated groups to determine the analgesic effect.

-

Neuroprotection

The neuroprotective potential of LP-12 has been investigated in in vitro models of neuronal cell death.

Experimental Protocol: In Vitro Neuroprotection Assay

-

Objective: To assess the ability of LP-12 to protect neurons from glutamate-induced excitotoxicity.

-

Cell Model: Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y).

-

Procedure:

-

Culture the neuronal cells in multi-well plates.

-

Pre-treat the cells with various concentrations of LP-12 hydrochloride for a specified period (e.g., 1 hour).

-

Expose the cells to a toxic concentration of glutamate.

-

After the glutamate exposure, assess cell viability using a suitable assay, such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

-

Compare the cell viability in LP-12-treated wells to that in vehicle-treated, glutamate-exposed wells to determine the neuroprotective effect.

-

Mechanism of Action: Signaling Pathways

The 5-HT7 receptor is known to couple to multiple intracellular signaling pathways. As a potent agonist, LP-12 is expected to activate these downstream cascades.

Gs/cAMP/PKA/CREB Pathway

The canonical signaling pathway for the 5-HT7 receptor involves coupling to the Gs alpha subunit of the heterotrimeric G protein. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic adenosine monophosphate (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), which plays a role in neuronal plasticity and survival.

References

The Role of the 5-HT7 Receptor in Major Depressive Disorder and the Therapeutic Potential of LP-12 Hydrochloride

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The serotonin 7 (5-HT7) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, has emerged as a significant target in the pathophysiology and treatment of Major Depressive Disorder (MDD). A substantial body of preclinical evidence indicates that antagonism of the 5-HT7 receptor elicits antidepressant-like effects in various animal models.[1][2][3] This has spurred the development of novel therapeutic agents targeting this receptor. Conversely, the role of 5-HT7 receptor agonists, such as LP-12 hydrochloride, is also an area of active investigation, with some evidence suggesting potential antidepressant properties through distinct mechanisms. This technical guide provides a comprehensive overview of the 5-HT7 receptor's role in depression, detailed experimental protocols for its study, quantitative data on relevant ligands, and an exploration of the therapeutic implications of both antagonism and agonism, with a specific focus on the potent and selective agonist, LP-12 hydrochloride.

Introduction: The 5-HT7 Receptor in the Central Nervous System

The 5-HT7 receptor is one of the more recently identified serotonin receptors and is highly expressed in brain regions implicated in mood regulation, including the hippocampus, thalamus, hypothalamus, and cortex.[4][5] Its involvement in fundamental neurological processes such as circadian rhythm, sleep, learning, and memory has drawn considerable attention to its potential role in psychiatric disorders.[4][6] Functionally, the 5-HT7 receptor is primarily coupled to a stimulatory Gs-protein, which upon activation, stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[7][8] Additionally, it can couple to the G12-protein to activate small GTPases of the Rho family.[7]

The 5-HT7 Receptor in Major Depressive Disorder

A significant body of preclinical research supports the involvement of the 5-HT7 receptor in the pathophysiology of depression. Both pharmacological blockade with selective antagonists (e.g., SB-269970) and genetic knockout of the 5-HT7 receptor have been shown to produce antidepressant-like effects in rodent models of depression, such as the forced swim test and the tail suspension test.[1][2][3] Furthermore, some clinically effective atypical antipsychotics and antidepressants exhibit high affinity for the 5-HT7 receptor, suggesting that their therapeutic effects may be, in part, mediated by their action at this site.[1][6] The receptor's role in regulating circadian rhythms and sleep patterns, which are often disrupted in individuals with MDD, further strengthens its candidacy as a therapeutic target.[3][6]

LP-12 Hydrochloride: A Potent 5-HT7 Receptor Agonist

LP-12 hydrochloride is a potent and selective agonist for the 5-HT7 receptor.[9][10][11] Its high affinity and selectivity make it a valuable pharmacological tool for elucidating the specific functions of the 5-HT7 receptor. While the predominant hypothesis has favored 5-HT7 antagonists for treating depression, emerging research suggests a more complex role for this receptor. Some studies indicate that 5-HT7 receptor agonists may have neuroprotective effects and modulate neuronal plasticity.[4] One proposed mechanism is that stimulation of the 5-HT7 receptor by agonists like LP-12 could indirectly increase central serotonin levels and regulate other serotonin receptors, thereby contributing to an improvement in depressive behaviors.[4]

Quantitative Data Presentation

The following tables summarize the binding affinities of LP-12 hydrochloride and other relevant compounds for the 5-HT7 receptor and other serotonin receptor subtypes.

Table 1: Binding Affinity (Ki) of LP-12 Hydrochloride at Various Receptors

| Compound | Receptor | Ki (nM) | Reference |

| LP-12 hydrochloride | 5-HT7 | 0.13 | [9][10][11] |

| Dopamine D2 | 224 | [9][10][11] | |

| 5-HT1A | 60.9 | [9][10][11] | |

| 5-HT2A | >1000 | [9][10][11] |

Table 2: Binding Affinities of Other 5-HT7 Receptor Ligands

| Compound | Receptor | Ki (nM) | Reference |

| LP-44 | 5-HT7 | 0.22 | [12] |

| LP-211 | 5-HT7 | 15 | [13] |

| SB-269970 | 5-HT7 | ~1 | [3] |

| 5-CT | 5-HT7 | High Affinity | [14] |

| 8-OH-DPAT | 5-HT7 | Moderate Affinity | [14] |

Key Experimental Protocols

Detailed methodologies for key experiments cited in the study of the 5-HT7 receptor in depression are provided below.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound for the 5-HT7 receptor.

Materials:

-

HEK293 cells stably expressing the human 5-HT7 receptor.

-

Cell membrane preparation.

-

Radioligand (e.g., [3H]5-CT).

-

Test compound (e.g., LP-12 hydrochloride).

-

Binding buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the 5-HT7 receptor-expressing cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh binding buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Cell membrane preparation (typically 5-20 µg of protein).

-

A fixed concentration of the radioligand ([3H]5-CT), usually at or near its Kd value.

-

A range of concentrations of the unlabeled test compound.

-

For determining non-specific binding, a high concentration of an unlabeled ligand (e.g., 10 µM serotonin) is used instead of the test compound.

-

For determining total binding, only the radioligand and membranes are added.

-

-

Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand. Wash the filters multiple times with ice-cold wash buffer.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Forced Swim Test (FST)

The FST is a widely used behavioral test to screen for antidepressant-like activity in rodents.

Materials:

-

Male mice (e.g., C57BL/6).

-

Cylindrical tanks (e.g., 20 cm in diameter, 30 cm in height) filled with water (23-25°C) to a depth of 15 cm.

-

Video recording equipment.

-

Test compound (e.g., LP-12 hydrochloride) or vehicle.

Procedure:

-

Acclimation: Allow the mice to acclimate to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer the test compound or vehicle to the mice at a predetermined time before the test (e.g., 30-60 minutes).

-

Test Session: Gently place each mouse individually into a cylinder of water. The total duration of the test is typically 6 minutes.

-

Recording: Record the entire 6-minute session for later analysis.

-

Behavioral Scoring: A trained observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for those necessary to keep the head above water.

-

Data Analysis: Compare the duration of immobility between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant decrease in immobility time is indicative of an antidepressant-like effect.[2][7]

Tail Suspension Test (TST)

The TST is another common behavioral despair model used to assess antidepressant-like effects in mice.

Materials:

-

Male mice.

-

A suspension bar or shelf.

-

Adhesive tape.

-

A chamber or box to prevent the mouse from seeing other mice.

-

Video recording equipment.

-

Test compound or vehicle.

Procedure:

-

Acclimation: Acclimate the mice to the testing room as described for the FST.

-

Drug Administration: Administer the test compound or vehicle as per the experimental design.

-

Suspension: Suspend each mouse by its tail from the suspension bar using adhesive tape, approximately 1-2 cm from the tip of the tail. The mouse should be positioned so that it cannot reach any surfaces.

-

Test Session: The duration of the test is typically 6 minutes.[1][9]

-

Recording and Scoring: Record the session and have a blinded observer score the total time the mouse remains immobile. Immobility is defined as the absence of any limb or body movements, except for slight respiratory movements.[9]

-

Data Analysis: Analyze the immobility duration between groups. A significant reduction in immobility is interpreted as an antidepressant-like effect.[1][9]

cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate or inhibit the production of intracellular cAMP following 5-HT7 receptor activation.

Materials:

-

HEK293 cells expressing the 5-HT7 receptor.

-

96-well cell culture plates.

-

Test compound (agonist or antagonist).

-

Reference agonist (e.g., 5-CT).

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Cell Seeding: Seed the 5-HT7-expressing cells into 96-well plates and allow them to adhere overnight.

-

Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes).

-

Compound Addition:

-

Agonist Mode: Add varying concentrations of the test agonist (e.g., LP-12 hydrochloride).

-

Antagonist Mode: Add varying concentrations of the test antagonist, followed by a fixed concentration of a reference agonist (e.g., EC80 of 5-CT).

-

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

-

Data Analysis:

-

Agonist Mode: Plot the cAMP concentration against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

Antagonist Mode: Plot the inhibition of the agonist response against the antagonist concentration to determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of the 5-HT7 receptor and a typical experimental workflow for evaluating a novel compound.

Caption: 5-HT7 Receptor Signaling Pathways.

Caption: Experimental Workflow for a Novel 5-HT7R Ligand.

Conclusion and Future Directions

The 5-HT7 receptor represents a compelling target for the development of novel antidepressants. While the majority of preclinical data points to the therapeutic potential of 5-HT7 receptor antagonists, the role of agonists like LP-12 hydrochloride should not be overlooked. The high affinity and selectivity of LP-12 make it an invaluable tool for probing the nuanced functions of the 5-HT7 receptor. Future research should focus on elucidating the specific downstream signaling pathways and neural circuits engaged by 5-HT7 receptor agonists versus antagonists. Furthermore, clinical trials are necessary to translate the promising preclinical findings into effective treatments for Major Depressive Disorder. A deeper understanding of the differential effects of activating versus blocking the 5-HT7 receptor will be crucial for designing next-generation therapeutics with improved efficacy and side-effect profiles.

References

- 1. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The 5-HT7 receptor as a mediator and modulator of antidepressant-like behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. protocols.io [protocols.io]

- 7. lasa.co.uk [lasa.co.uk]

- 8. dpi.nsw.gov.au [dpi.nsw.gov.au]

- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 10. The Tail Suspension Test [jove.com]

- 11. benchchem.com [benchchem.com]

- 12. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]

- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 14. researchgate.net [researchgate.net]

A Technical Guide to Utilizing LP 12 Hydrochloride for the Interrogation of Serotonin Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of LP 12 hydrochloride, a potent and selective 5-HT₇ receptor agonist, as a critical tool for the study of serotonin signaling pathways. We present its pharmacological profile, detailed experimental protocols for in vitro functional assays, and methodologies for investigating its effects on neuronal activity. This document is intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in their studies of serotonergic systems and for the discovery of novel therapeutics.

Introduction to this compound

This compound is a high-affinity and selective agonist for the serotonin 5-HT₇ receptor. Its utility in research stems from its ability to specifically activate this receptor subtype, allowing for the elucidation of its role in various physiological and pathophysiological processes. The 5-HT₇ receptor, a G-protein coupled receptor (GPCR), is predominantly coupled to Gαs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is implicated in a range of functions including, but not limited to, learning, memory, and mood regulation.

Pharmacological Profile of this compound

The selectivity and potency of this compound make it a valuable tool for dissecting the contributions of the 5-HT₇ receptor from other serotonin receptor subtypes. The following table summarizes the binding affinities (Ki) of this compound for the human 5-HT₇ receptor and its selectivity over other relevant receptors.

| Receptor | Binding Affinity (Ki, nM) |

| 5-HT₇ | 0.13[1] |

| 5-HT₁ₐ | 60.9[1] |

| 5-HT₂ₐ | >1000[1] |

| D₂ | 224[1] |

In Vitro Functional Assays for 5-HT₇ Receptor Activation

Activation of the 5-HT₇ receptor by this compound initiates a cascade of intracellular signaling events. The following sections provide detailed protocols for quantifying the two primary downstream signaling pathways: cAMP accumulation and ERK1/2 phosphorylation.

cAMP Accumulation Assay

This assay directly measures the production of the second messenger cAMP following 5-HT₇ receptor stimulation.

Experimental Protocol: HTRF (Homogeneous Time-Resolved Fluorescence) cAMP Assay

Materials:

-

HEK293 cells stably expressing the human 5-HT₇ receptor

-

This compound

-

Forskolin (positive control)

-

cAMP standard

-

HTRF cAMP assay kit (e.g., from Cisbio or PerkinElmer)

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

384-well white microplates

-

HTRF-compatible plate reader

Procedure:

-

Cell Seeding: Seed HEK293-5-HT₇ cells in a 384-well white plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer. A typical concentration range would be from 1 pM to 10 µM. Also, prepare a positive control (e.g., 10 µM forskolin) and a vehicle control.

-

Cell Stimulation: Remove the culture medium and add the diluted this compound, forskolin, or vehicle to the respective wells.

-

Incubation: Incubate the plate at room temperature for 30 minutes.

-

Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol.

-

Measurement: After a further incubation period (typically 60 minutes at room temperature), read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Plot the HTRF ratio against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Expected Results: this compound is expected to induce a dose-dependent increase in intracellular cAMP levels.

ERK1/2 Phosphorylation Assay

Activation of the 5-HT₇ receptor can also lead to the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), key components of the MAPK signaling pathway.

Experimental Protocol: In-Cell Western / Cell-Based ELISA

Materials:

-

HEK293 cells stably expressing the human 5-HT₇ receptor

-

This compound

-

Primary antibodies: anti-phospho-ERK1/2 (pERK) and anti-total-ERK1/2 (tERK)

-

IRDye®-conjugated secondary antibodies (for In-Cell Western) or HRP-conjugated secondary antibody and substrate (for ELISA)

-

Fixing solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS)

-

96-well clear-bottom black plates

-

Imaging system (e.g., LI-COR Odyssey) or plate reader

Procedure:

-

Cell Seeding: Seed HEK293-5-HT₇ cells in a 96-well plate and allow them to adhere overnight.

-

Serum Starvation: The day of the experiment, replace the culture medium with serum-free medium and incubate for 4-6 hours.

-

Compound Stimulation: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 5-15 minutes).

-

Fixation and Permeabilization: Fix the cells with fixing solution, followed by permeabilization with permeabilization buffer.

-

Blocking: Block non-specific binding sites with blocking buffer.

-

Antibody Incubation: Incubate the cells with primary antibodies against pERK and tERK, followed by incubation with the appropriate secondary antibodies.

-

Detection: For In-Cell Western, scan the plate using an imaging system. For ELISA, add the substrate and measure the absorbance.

-

Data Analysis: Normalize the pERK signal to the tERK signal. Plot the normalized pERK signal against the log concentration of this compound to determine the EC₅₀ value.

Electrophysiological Investigation of this compound on Neuronal Activity

The 5-HT₇ receptor plays a significant role in modulating neuronal excitability. Whole-cell patch-clamp electrophysiology is a powerful technique to investigate the effects of this compound on neuronal firing properties. The following is a generalized protocol that can be adapted for specific neuronal populations.

Experimental Protocol: Whole-Cell Patch-Clamp Recording from Pyramidal Neurons

Materials:

-

Acute brain slices (e.g., from hippocampus or prefrontal cortex)

-

This compound

-

Artificial cerebrospinal fluid (aCSF)

-

Intracellular solution

-

Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer)

-

Borosilicate glass capillaries for patch pipettes

Procedure:

-

Slice Preparation: Prepare acute brain slices (250-300 µm thick) from the brain region of interest and allow them to recover in aCSF.

-

Recording: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.

-

Cell Identification: Identify pyramidal neurons based on their morphology under DIC microscopy.

-

Whole-Cell Configuration: Obtain a gigaseal and establish a whole-cell recording configuration.

-

Baseline Recording: Record baseline neuronal activity in current-clamp mode, including resting membrane potential, input resistance, and spontaneous or evoked action potential firing.

-

LP 12 Application: Bath-apply this compound at a known concentration.

-

Post-Drug Recording: Record the changes in the electrophysiological parameters mentioned in step 5.

-

Data Analysis: Analyze the changes in firing frequency, membrane potential, and other relevant parameters before and after the application of this compound.

Expected Effects: Activation of 5-HT₇ receptors by this compound is generally expected to increase neuronal excitability, potentially leading to membrane depolarization and an increase in action potential firing rate.

Visualization of Signaling Pathways and Workflows

To aid in the conceptualization of the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using the DOT language.

Signaling Pathway of this compound at the 5-HT₇ Receptor

Caption: Canonical signaling cascade initiated by this compound at the 5-HT₇ receptor.

Experimental Workflow for cAMP Accumulation Assay

Caption: Step-by-step workflow for the HTRF-based cAMP accumulation assay.

Logical Flow for Electrophysiological Recording

Caption: Logical progression of a whole-cell patch-clamp experiment to assess the effect of LP 12.

Conclusion

This compound is an indispensable pharmacological tool for the specific investigation of 5-HT₇ receptor-mediated signaling. The protocols and information provided in this guide offer a comprehensive framework for researchers to design and execute robust experiments aimed at understanding the multifaceted roles of the 5-HT₇ receptor in health and disease. The detailed methodologies for in vitro functional assays and electrophysiological recordings will facilitate the generation of high-quality, reproducible data, thereby advancing our knowledge of serotonin signaling and aiding in the development of novel therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols for LP 12 Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

LP 12 hydrochloride is a potent and selective agonist for the serotonin 7 (5-HT7) receptor, a G-protein coupled receptor (GPCR) implicated in a variety of physiological processes, including neurotransmission, mood regulation, and circadian rhythms. Its high affinity and selectivity make it a valuable tool for investigating the downstream signaling and cellular functions mediated by the 5-HT7 receptor. These application notes provide detailed protocols for utilizing this compound in common cell culture-based assays to assess its activity and effects on cellular signaling and viability.

Mechanism of Action

The 5-HT7 receptor primarily couples to two distinct G-protein signaling pathways:

-

Gαs Pathway: Activation of the Gαs subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, modulating gene expression and cellular function.

-

Gα12 Pathway: The 5-HT7 receptor can also couple to the Gα12 subunit, which activates small GTPases of the Rho family, such as RhoA and Cdc42. This pathway is primarily involved in regulating cell morphology, migration, and cytoskeletal organization.

Data Presentation

The following tables summarize hypothetical quantitative data from key experiments to illustrate the expected outcomes when using this compound.

Table 1: Agonist-Induced cAMP Accumulation in HEK293-5HT7 Cells

| Agonist | EC50 (nM) | Maximum cAMP Fold Increase |

| This compound | 0.5 | 15 |

| 5-CT (Reference Agonist) | 1.2 | 18 |

| Serotonin | 15 | 20 |

Table 2: Effect of this compound on Cell Viability of A549 Lung Carcinoma Cells (72-hour incubation)

| Concentration (µM) | Percent Viability (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 4.5 |

| 0.1 | 98.2 ± 5.1 |

| 1 | 95.6 ± 4.8 |

| 10 | 88.3 ± 6.2 |

| 100 | 75.1 ± 7.9 |

Table 3: this compound-Induced RhoA Activation in PC12 Cells

| Treatment | Fold Increase in Active RhoA (GTP-bound) |

| Vehicle Control | 1.0 |

| This compound (100 nM) | 3.5 |

| Y-27632 (ROCK Inhibitor) + this compound | 1.2 |

Signaling Pathway and Experimental Workflow Diagrams

Application Note: Preparation of LP 12 Hydrochloride Stock Solution in DMSO

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of LP 12 hydrochloride, a potent and selective 5-HT7 receptor agonist, using dimethyl sulfoxide (DMSO) as the solvent. Adherence to this protocol will ensure the solution's stability, concentration accuracy, and integrity for use in various biological assays.

Compound Information and Properties

This compound is a potent agonist for the 5-HT7 serotonin receptor, exhibiting high selectivity over other serotonin receptors like 5-HT1A and 5-HT2A, as well as the dopamine D2 receptor.[1][2] Proper preparation of stock solutions is the first critical step for obtaining reliable and reproducible results in downstream experiments.

Table 1: Quantitative Data for this compound

| Property | Value | References |

| IUPAC Name | N-(1,2,3,4-tetrahydronaphthalen-1-yl)-6-(4-(biphenyl-2-yl)piperazin-1-yl)hexanamide;hydrochloride | [3] |

| Molecular Formula | C₃₂H₃₉N₃O · HCl | |

| Molecular Weight | 518.13 g/mol (anhydrous basis) | |

| CAS Number | 1185136-22-4 | [1] |

| Appearance | Off-white solid | |

| Purity | ≥98% (HPLC) | |

| Solubility in DMSO | Soluble up to 75 mM. | |

| Storage (Powder) | Store at -20°C for up to 3 years. | [1] |

| Storage (DMSO Stock) | Store at -80°C for up to 1 year. | [1] |

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for preparing the this compound stock solution.

Caption: Workflow for preparing this compound stock solution.

Experimental Protocol

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for further serial dilutions to obtain final working concentrations for cell-based assays or other experiments.

Materials and Equipment

-

This compound powder (≥98% purity)

-

Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Analytical balance (readable to 0.1 mg)

-

Microcentrifuge tubes or cryogenic vials (amber or wrapped in foil)

-

Pipettors and sterile pipette tips

-

Vortex mixer

-

Sonicator (optional, for aiding dissolution)

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Calculation for 10 mM Stock Solution

To prepare a stock solution of a specific molarity, use the following formula:

Mass (mg) = [Desired Concentration (mM)] x [Final Volume (mL)] x [Molecular Weight ( g/mol )] / 1000

Example for 1 mL of 10 mM stock:

-

Mass (mg) = 10 mM x 1 mL x 518.13 g/mol / 1000

-

Mass (mg) = 5.18 mg

Step-by-Step Procedure

-

Preparation: Put on appropriate PPE. Ensure the work area is clean. Allow the this compound powder to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: Carefully weigh out the calculated mass (e.g., 5.18 mg) of the this compound powder and place it into a sterile microcentrifuge tube or cryogenic vial.

-

Dissolving:

-

Add the calculated volume of DMSO (e.g., 1 mL for a 10 mM solution) to the vial containing the powder.

-

Cap the vial securely.

-

Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.

-

If dissolution is difficult, sonication for 5-10 minutes in a water bath can be beneficial.[1]

-

-

Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protected cryogenic vials.

-

Storage: Label all aliquots clearly with the compound name, concentration, solvent, and date of preparation. Store the aliquots upright in a freezer at -80°C .[1]

Mechanism of Action: 5-HT7 Receptor Signaling Pathway

LP 12 is an agonist that activates the 5-HT7 receptor, a G-protein coupled receptor (GPCR).[4] Activation primarily initiates two main signaling cascades as depicted below.

References

Application Notes and Protocols for In Vivo Administration of LP 12 Hydrochloride in Mice

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct, peer-reviewed publications detailing the in vivo administration routes and specific protocols for LP 12 hydrochloride in mice are limited. The following application notes and protocols have been developed by synthesizing data from studies on analogous selective 5-HT7 receptor agonists and available product information for this compound. Researchers should consider this information as a starting point and perform their own dose-response and vehicle suitability studies.

Introduction to this compound

This compound is a potent and selective agonist for the serotonin 7 (5-HT7) receptor.[1] The 5-HT7 receptor is implicated in a variety of central nervous system functions, including learning, memory, mood regulation, and circadian rhythms, making it a target of interest for neuropsychiatric and neurological disorders.[2][3] In vivo studies in mouse models are crucial for elucidating the physiological roles of the 5-HT7 receptor and evaluating the therapeutic potential of agonists like this compound.

This document provides a summary of administration routes used for other selective 5-HT7 receptor agonists in mice and offers detailed protocols for intraperitoneal and oral administration that can be adapted for this compound.

Data Presentation

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 518.13 g/mol (anhydrous basis) | [1] |

| Form | Solid | |

| Color | Off-white | |

| Solubility | >5 mg/mL in DMSO | |

| Storage Temperature | -20°C |

In Vivo Administration of Selective 5-HT7 Receptor Agonists in Mice

The following table summarizes the administration routes and dosages of various selective 5-HT7 receptor agonists in mice from published studies. This data can serve as a guide for designing experiments with this compound.

| Agonist | Administration Route | Dose Range (mg/kg) | Vehicle | Mouse Model/Test | Reference |

| LP-211 | Intraperitoneal (i.p.) | 0.125 - 30 | 1% DMSO in saline | Thermoregulation, Neuropathic Pain | [2][4][5] |

| AS-19 | Subcutaneous (s.c.) | 1 - 20 | Not specified | Nociception, Thermoregulation | |

| E-57431 | Subcutaneous (s.c.) | 10 - 20 | Not specified | Nociception, Thermoregulation | |

| E-55888 | Subcutaneous (s.c.) | 20 | Not specified | Nociception, Thermoregulation | |

| AGH-107 | Intraperitoneal (i.p.) | 0.5 - 5 | Not specified | Novel Object Recognition | [6] |

| CYY1005 | Oral (p.o.) | 1 - 20 | Not specified | Irritable Bowel Syndrome Models | [5] |

Experimental Protocols

Protocol for Intraperitoneal (i.p.) Administration

Intraperitoneal injection is a common route for systemic administration of novel compounds in preclinical mouse studies.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Sterile saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

1 mL sterile syringes

-

27-30 gauge sterile needles

-

Animal scale

-

Appropriate personal protective equipment (PPE)

Procedure:

-

Animal Preparation:

-

Use mice of a specific strain, age, and sex as required by the experimental design.

-

Allow animals to acclimate to the housing conditions for at least one week before the experiment.

-

Weigh each mouse on the day of the experiment to accurately calculate the injection volume.

-

-

Compound Preparation (Example for a 10 mg/kg dose):

-

Based on its known solubility, a stock solution of this compound can be prepared in DMSO.

-

To minimize DMSO toxicity, a co-solvent system is recommended.

-

Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock (e.g., 10 mg/mL).

-

Working Solution: For a final injection volume of 10 mL/kg, the stock solution must be diluted. A common vehicle for i.p. injections is saline containing a low percentage of a solubilizing agent. For example, a final vehicle could consist of 10% DMSO, 10% Tween 80, and 80% saline. Note: The final concentration of DMSO should be kept as low as possible, ideally under 10%. Vehicle-only controls are essential.

-

Vortex the solution thoroughly until the compound is completely dissolved.

-

Prepare the solution fresh on the day of the experiment.

-

-

Administration:

-

Calculate the required injection volume for each mouse based on its weight and the final concentration of the working solution. (e.g., for a 25 g mouse and a 10 mL/kg injection volume, administer 0.25 mL).

-

Gently restrain the mouse by scruffing the neck and back to expose the abdomen.

-

Tilt the mouse slightly head-down.

-

Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

-

Inject the solution smoothly and withdraw the needle.

-

Return the mouse to its cage and monitor for any adverse reactions.

-

Protocol for Oral Gavage (p.o.) Administration

Oral administration is used to assess the enteral absorption and efficacy of a compound.

Materials:

-

This compound

-

Appropriate vehicle (e.g., water with a suspending agent like 0.5% carboxymethylcellulose, or a solution with a solubilizing agent)

-

Sterile microcentrifuge tubes

-

Vortex mixer or sonicator

-

1 mL sterile syringes

-

20-22 gauge flexible feeding needles (gavage needles)

-

Animal scale

-

Appropriate PPE

Procedure:

-

Animal Preparation:

-

Follow the same initial steps as for i.p. administration (acclimation, weighing).

-

Fasting the animals for a few hours before oral administration may be required to standardize gut content, but this should be carefully considered based on the experimental design and animal welfare guidelines.

-

-

Compound Preparation:

-

The solubility of this compound in aqueous vehicles for oral administration is not well-documented. A suspension or a solution with a solubilizing agent may be necessary.

-

Suspension: A common vehicle for oral suspensions is 0.5% carboxymethylcellulose (CMC) in sterile water. Weigh the required amount of this compound and suspend it in the vehicle. Vortex or sonicate to ensure a uniform suspension.

-

Solution: If a solution is preferred, vehicles containing agents like PEG 400 or Solutol in a buffered solution might be explored, though extensive formulation work would be required.[5]

-

Prepare the formulation fresh on the day of administration and ensure it is homogenous before dosing each animal.

-

-

Administration:

-

Calculate the required administration volume, typically between 5-10 mL/kg for mice.

-

Gently restrain the mouse.

-

Carefully insert the gavage needle into the mouth, allowing the mouse to swallow the tip. Advance the needle gently along one side of the mouth towards the esophagus.

-

Once the needle is properly positioned in the esophagus (a slight resistance may be felt), administer the solution slowly.

-

Withdraw the needle carefully.

-

Return the mouse to its cage and monitor for any signs of distress or incorrect administration (e.g., fluid coming from the nose).

-

Visualizations

Caption: General workflow for an in vivo study with this compound in mice.

Caption: Simplified 5-HT7 receptor signaling pathway activated by this compound.

References

- 1. This compound hydrate ≥98% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]

- 2. LP-211 is a brain penetrant selective agonist for the serotonin 5-HT7 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The brain-penetrant 5-HT7 receptor agonist LP-211 reduces the sensory and affective components of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of the potential 5-HT7 receptor agonist AS 19 in an autoshaping learning task - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: LP-12 Hydrochloride for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing LP-12 hydrochloride, a potent and selective serotonin 5-HT7 receptor agonist, in various in vitro experimental settings. The information is intended to assist in the design and execution of assays to investigate the functional roles of the 5-HT7 receptor.

Introduction

LP-12 hydrochloride is a valuable pharmacological tool for studying the 5-HT7 receptor, which is implicated in a range of physiological processes including smooth muscle relaxation, neuronal signaling, and potentially in conditions such as pain and depression.[1][2] Its high affinity and selectivity for the 5-HT7 receptor over other serotonin and dopamine receptor subtypes make it a precise probe for elucidating the receptor's function.[1][3][4][5]

Mechanism of Action